molecular formula C16H6Br2F6O6S2 B14132860 2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene

2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene

Cat. No.: B14132860
M. Wt: 632.1 g/mol
InChI Key: BVINSCYOGBNTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene is a complex organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of bromine and trifluoromethanesulfonyloxy groups attached to an anthracene core, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene typically involves multiple steps, starting from anthracene. The process generally includes bromination and subsequent sulfonylation reactions. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The sulfonylation step involves the reaction of the brominated anthracene with trifluoromethanesulfonic anhydride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracenes, while reduction and oxidation reactions can produce different reduced or oxidized derivatives.

Scientific Research Applications

2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

    Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism by which 2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine and trifluoromethanesulfonyloxy groups facilitate these reactions, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-3,7-diiodonaphthalene
  • 2,6-Dibromo-3,5-difluoropyridine
  • 2,6-Dibromo-3-methyl-4-nitroanisole

Comparison

Compared to these similar compounds, 2,6-Dibromo-3,7-bis(trifluoromethanesulfonyloxy)-anthracene is unique due to the presence of both bromine and trifluoromethanesulfonyloxy groups. This combination imparts distinct reactivity and properties, making it particularly valuable in specific synthetic and research applications.

Properties

Molecular Formula

C16H6Br2F6O6S2

Molecular Weight

632.1 g/mol

IUPAC Name

[3,7-dibromo-6-(trifluoromethylsulfonyloxy)anthracen-2-yl] trifluoromethanesulfonate

InChI

InChI=1S/C16H6Br2F6O6S2/c17-11-3-7-1-9-5-13(29-31(25,26)15(19,20)21)12(18)4-8(9)2-10(7)6-14(11)30-32(27,28)16(22,23)24/h1-6H

InChI Key

BVINSCYOGBNTNE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)Br)OS(=O)(=O)C(F)(F)F)Br)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.